5F-Cumyl-PINACA 5F-Cumyl-PINACA 5-fluoro AB-PINACA is a derivative of the synthetic cannabinoid AB-PINACA, which has recently been identified in illegal herbal products. 5-fluoro CUMYL-PINACA is an analog of 5-fluoro AB-PINACA in which the 1-amino-3-methyl-1-oxobutanyl group has been replaced with a cumyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Brand Name: Vulcanchem
CAS No.: 1400742-16-6
VCID: VC0057706
InChI: InChI=1S/C22H26FN3O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)26(25-20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,15-16H2,1-2H3,(H,24,27)
SMILES: CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF
Molecular Formula: C22H26FN3O
Molecular Weight: 367.468

5F-Cumyl-PINACA

CAS No.: 1400742-16-6

Cat. No.: VC0057706

Molecular Formula: C22H26FN3O

Molecular Weight: 367.468

* For research use only. Not for human or veterinary use.

5F-Cumyl-PINACA - 1400742-16-6

Specification

CAS No. 1400742-16-6
Molecular Formula C22H26FN3O
Molecular Weight 367.468
IUPAC Name 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide
Standard InChI InChI=1S/C22H26FN3O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)26(25-20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,15-16H2,1-2H3,(H,24,27)
Standard InChI Key XSHGVIPHMOTDCS-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF
Appearance A 1 mg/ml solution in methanol

Introduction

Chemical Identity and Structure

Nomenclature and Basic Properties

5F-Cumyl-PINACA, also known as Cumyl-5F-PINACA, is chemically identified as 1-(5-fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide . The molecule has a chemical formula of C22H26FN3O with a molecular weight of 367.47 . Its Chemical Abstracts Service (CAS) registry number is 1400742-16-6, and it can be further identified by its SMILES code: O=C(NC(C)(C)C1=CC=CC=C1)C2=NN(CCCCCF)C3=C2C=CC=C3 .

Structural Characteristics

The structure of 5F-Cumyl-PINACA features several distinct components that contribute to its pharmacological properties. The compound contains an indazole core with a 5-fluoropentyl chain and a cumyl group connected through a carboxamide linkage . The presence of the fluorine atom at position 5 of the pentyl chain distinguishes it from its non-fluorinated analog, Cumyl-PINACA . This structural arrangement is critical for the compound's high binding affinity to cannabinoid receptors.

Pharmacology and Receptor Interactions

Receptor Binding Profile

5F-Cumyl-PINACA, like other synthetic cannabinoids, interacts with CB1 and CB2 cannabinoid receptors in the body . Research has demonstrated that 5F-Cumyl-PINACA exhibits particularly high affinity at both receptor types, with studies identifying it as the most affinitive compound for CB1 receptors compared to other synthetic cannabinoids . Additionally, 5F-Cumyl-PINACA shows approximately 5-fold greater selectivity for CB1 receptors and demonstrates significant potency in stimulating CB2 receptors .

Comparative Potency

The cumyl moiety in 5F-Cumyl-PINACA significantly enhances its potency compared to other synthetic cannabinoids . Studies evaluating the relative potency of cumyl derivatives have found 5F-Cumyl-PINACA to be the most potent synthetic cannabinoid when compared to other cumyl derivatives . Its analog Cumyl-PINACA demonstrates an EC50 value of 0.06 nM, indicating extremely high potency . All synthetic cannabinoids tested in the cAMP assay, including these compounds, were full agonists at the CB1 receptor, unlike THC which is only a partial agonist .

Metabolism and Biotransformation

Metabolic Pathways

5F-Cumyl-PINACA undergoes extensive biotransformation in the human body, primarily through hepatic metabolism via cytochrome P450 enzymes . The main metabolic pathways identified include:

  • Hydroxylation at the N-pentyl side chain

  • Dihydroxylation at multiple positions

  • Oxidative defluorination (specific to fluorinated compounds)

The metabolism of 5F-Cumyl-PINACA shows similarities with other synthetic cannabinoids such as AM-2201 and JWH-018, with the main metabolites formed by hydroxylation at the N-pentyl side chain .

Metabolite Detection and Pharmacokinetics

Following metabolism, the hydroxylated metabolites are subsequently conjugated by UDP-glucuronosyltransferases and excreted primarily as glucuronic acid conjugates in human urine . In a controlled self-experiment with Cumyl-PINACA (0.6 mg administered orally), the parent compound was detectable in serum for approximately 17 hours, with a maximum concentration of 0.1 ng/ml observed at 6 hours post-ingestion . The primary metabolites, characterized by mono- and dihydroxylation at the pentyl moiety, remained detectable for at least 31 hours .

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) represents one of the primary methods for detecting and identifying 5F-Cumyl-PINACA in various samples . A typical GC-MS analytical setup for this compound involves:

  • Column: HP-5MS (length: 30 m, diameter: 0.25 mm, film thickness: 0.25 mm)

  • Temperature program: Initial 100°C (held for 2 minutes), increased to 280°C at 20°C/min, held for 3 minutes, then increased to 315°C at 25°C/min, maintained at 315°C for 12 minutes

  • Carrier gas: Helium

  • Detection mode: Electron ionization with scan range m/z 35-500

Liquid Chromatography-Mass Spectrometry

Liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) provides sensitive and specific detection and quantification of 5F-Cumyl-PINACA. This technique utilizes:

  • Column: XSelect CSH C18 2.5 μm, 2.1 x 100 mm

  • Mobile phase: Gradient starting with 5% of mobile phase B (1% H2O, 99% acetonitrile, 0.1% HCOOH and 2 mM ammonium formate)

  • Flow rate: 300 μL/min

Table 1. MRM Transitions and Parameters for 5F-Cumyl-PINACA Detection

CompoundMolecular FormulaPrecursor Ion [m/z]Product Ions [m/z]Collision EnergyRetention Time
5F-Cumyl-PINACAC22H26FN3O368.3250.0116.54

Table 2. MRM Transitions for Confirmation Analysis

CompoundMolecular FormulaPrecursor Ion [m/z]Product Ions [m/z]Collision EnergyDeclustering Potential
5F-Cumyl-PINACAC22H26FN3O368.3250.0, 233.011, 1190, 90

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) analysis has been employed to confirm the structural identity of 5F-Cumyl-PINACA, particularly when identifying new compounds or confirming the presence of the substance in various matrices .

Historical Context and Emergence

Discovery and Initial Identification

5F-Cumyl-PINACA was first identified in September 2014 and subsequently reported to the European information system and database of new drugs (EDND) by the Swedish National Laboratory of Forensic Science . Following its initial identification, several studies have been conducted since 2015 to evaluate the relative potency of cumyl derivatives compared to other synthetic cannabinoids .

Distribution and Product Formulations

The compound has been identified in various formulations, including herbal smoking mixtures and, increasingly, in e-liquids designed for electronic cigarettes . One specific product containing 5F-Cumyl-PINACA was marketed under the name "Che Sballo platinum" (which translates to "What a Trip platinum"), deceptively sold as an air freshener with attractive packaging lacking appropriate information about ingredients or concentration .

Public Health Implications

E-Liquid Formulations as an Emerging Concern

The increasing presence of 5F-Cumyl-PINACA in e-liquids presents a particular public health concern due to the growing popularity of electronic cigarettes, especially among young people . In one analysis, approximately 53% of e-liquids contained synthetic cannabinoids rather than just nicotine . The combination of the extreme potency of 5F-Cumyl-PINACA and its availability in e-liquid form poses a serious threat to public health .

Quantitative Analysis and Sample Preparation

Extraction Methodologies

For analysis of 5F-Cumyl-PINACA in herbal mixtures, extraction with methanol has proven effective as the synthetic cannabinoid is completely soluble in this solvent . In one documented procedure, 1 mg of sample from a package was extracted with methanol and vortexed, then diluted 200-fold with 50% methanol and 1% formic acid before injection into the analytical system .

Calibration and Quantification

Quantitative analysis of 5F-Cumyl-PINACA typically employs external calibration methods using standard calibration curves. In one analytical study, a calibration curve ranging from 0 ng/mL to 50 ng/mL was used for quantitation of 5F-Cumyl-PINACA . The analysis confirmed the presence of 5F-Cumyl-PINACA at a dose of approximately 8.5 mg per package in the commercial product "Che Sballo platinum" .

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